molecular formula C5H11N3O B1295725 Piperazine-1-carboxamide CAS No. 5623-95-0

Piperazine-1-carboxamide

Cat. No. B1295725
CAS RN: 5623-95-0
M. Wt: 129.16 g/mol
InChI Key: IVXQBCUBSIPQGU-UHFFFAOYSA-N
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Description

Piperazine-1-carboxamide is a chemical compound that serves as a core structure in various medicinal and synthetic chemistry applications. It is a versatile scaffold that can be modified to produce a wide range of derivatives with diverse biological activities. The compound is characterized by the presence of a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms opposite each other, and a carboxamide group attached to one of the carbons of the piperazine ring.

Synthesis Analysis

The synthesis of piperazine-1-carboxamide derivatives can be achieved through various methods. For instance, a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was established using 4-aminopyridine and N,N'-carbonyldiimidazole through acylation, deprotection, and salt formation, yielding the product in 53% overall yield with high purity9. Additionally, a series of monoacylated piperazine derivatives were synthesized from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine in dichloromethane at room temperature, showcasing good to excellent yields and mild reaction conditions . Furthermore, a concise asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines was described using a Pd-catalyzed carboamination reaction, yielding products with high diastereoselectivity and enantiomeric excess .

Molecular Structure Analysis

The molecular structure of piperazine-1-carboxamide derivatives has been studied using various techniques. Single-crystal X-ray analysis revealed polymorphic crystalline forms of a 1,4-piperazine-2,5-dione derivative, exhibiting different hydrogen-bonding networks . Another study on 1,4-piperazine-2,5-diones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid showed that these compounds engage in R22(8) hydrogen bonding, forming one-dimensional tapes with a preference for parallel edge-to-center arene interactions10.

Chemical Reactions Analysis

Piperazine-1-carboxamide derivatives are involved in various chemical reactions. For example, l-Piperazine-2-carboxylic acid derived N-formamides were developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, achieving high yields and enantioselectivities for a broad range of substrates . Additionally, a visible-light-promoted decarboxylative annulation protocol was disclosed for the synthesis of 2-substituted piperazines, utilizing a glycine-based diamine and various aldehydes under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine-1-carboxamide derivatives are influenced by their functional groups and substituents. The solid-supported synthesis of a library of piperazine-2-carboxamides using a react and release cleavage strategy from a phenol-sulfide linker demonstrated the adaptability of these compounds in high throughput formats . Moreover, the discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase highlighted the importance of the triazine heterocycle for potency and selectivity, with phenyl group substitution being crucial for reducing clearance and improving oral exposure .

Scientific Research Applications

Antimicrobial Polymers

  • Scientific Field : Biomedical Sector, Healthcare Products, Water Purification Systems, and Food Packaging .
  • Summary of Application : Piperazine-based antimicrobial polymers are used to reduce the lethality rate caused by pathogenic microbes . Piperazine molecules are of pharmaceutical importance and have been used in the synthesis of numerous antimicrobial polymers .
  • Results/Outcomes : The use of piperazine in antimicrobial polymers is still an area of ongoing research, and specific results or outcomes were not provided in the source .

Automated Flow Preparation

  • Scientific Field : Automation, Flow Chemistry, Hydration, Hydrogenation, Sustainable Processing .
  • Summary of Application : Piperazine-2-carboxamide is used in the automated flow preparation process . This process is part of a machine-assisted, multi-step flow preparation .
  • Results/Outcomes : The use of a new open-source software platform for the simultaneous control of multiple devices has been demonstrated in the machine-assisted synthesis of pyrazine-2-carboxamide .

Synthesis of Piperazine Based Ligands and Metal Organic Frameworks (MOFs)

  • Scientific Field : Catalysis and Metal Organic Frameworks (MOFs) .
  • Summary of Application : Piperazine ring-based compounds are used in the synthesis of ligands and MOFs . These compounds have antihistamine, anticancer, antimicrobial, and antioxidant properties .
  • Results/Outcomes : The use of piperazine in the synthesis of ligands and MOFs is still an area of ongoing research, and specific results or outcomes were not provided in the source .

Automated Flow Preparation

  • Scientific Field : Automation, Flow Chemistry, Hydration, Hydrogenation, Sustainable Processing .
  • Summary of Application : Piperazine-2-carboxamide is used in the automated flow preparation process . This process is part of a machine-assisted, multi-step flow preparation .
  • Results/Outcomes : The use of a new open-source software platform for the simultaneous control of multiple devices has been demonstrated in the machine-assisted synthesis of pyrazine-2-carboxamide .

Synthesis of Piperazines

  • Scientific Field : Organic Chemistry .
  • Summary of Application : Piperazine-1-carboxamide is used in the synthesis of piperazines . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
  • Results/Outcomes : The use of piperazine-1-carboxamide in the synthesis of piperazines is still an area of ongoing research, and specific results or outcomes were not provided in the source .

CO2 Capture

  • Scientific Field : Environmental Science, Carbon Capture .
  • Summary of Application : Piperazine-1-carboxamide is used in the capture of CO2 . The crystalline products of the reactions of piperazine (PZ) solutions with CO2 sourced from the air and dry ice represent three carboxamides of piperazine .
  • Results/Outcomes : The use of piperazine-1-carboxamide in CO2 capture is still an area of ongoing research, and specific results or outcomes were not provided in the source .

Automated Flow Preparation

  • Scientific Field : Automation, Flow Chemistry, Hydration, Hydrogenation, Sustainable Processing .
  • Summary of Application : Piperazine-2-carboxamide is used in the automated flow preparation process . This process is part of a machine-assisted, multi-step flow preparation .
  • Results/Outcomes : The use of a new open-source software platform for the simultaneous control of multiple devices has been demonstrated in the machine-assisted synthesis of pyrazine-2-carboxamide .

Synthesis of Piperazines

  • Scientific Field : Organic Chemistry .
  • Summary of Application : Piperazine-1-carboxamide is used in the synthesis of piperazines . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
  • Results/Outcomes : The use of piperazine-1-carboxamide in the synthesis of piperazines is still an area of ongoing research, and specific results or outcomes were not provided in the source .

CO2 Capture

  • Scientific Field : Environmental Science, Carbon Capture .
  • Summary of Application : Piperazine-1-carboxamide is used in the capture of CO2 . The crystalline products of the reactions of piperazine (PZ) solutions with CO2 sourced from the air and dry ice represent three carboxamides of piperazine .
  • Results/Outcomes : The use of piperazine-1-carboxamide in CO2 capture is still an area of ongoing research, and specific results or outcomes were not provided in the source .

properties

IUPAC Name

piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c6-5(9)8-3-1-7-2-4-8/h7H,1-4H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXQBCUBSIPQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293039
Record name piperazine-1-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine-1-carboxamide

CAS RN

5623-95-0
Record name 1-Piperazinecarboxamide
Source CAS Common Chemistry
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Record name 1-Piperazinecarboxamide
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Record name 1-Piperazinecarboxamide
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Record name piperazine-1-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PIPERAZINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78BU5W9Y2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

0.395 g of 4-(tert.butoxycarbonyl)-N-tert.butyl-2-piperazinecarboxamide was dissolved in 50 ml of dry isopropanol and treated with 0.413 g of 3(S)-(benzyloxyformamido)-1,2(S)-epoxy-4-phenylbutane. The mixture was stirred at room temperature for 72 hours. The solvent was removed by evaporation to give a brown semi-solid material which was purified by flash chromatography on silica gel using 5% methanol in dichloromethane for the elution. There was obtained 0.234 g of 1-[3(S)-(benzyloxyformamido)-2(R)-hydroxy-4-phenylbutyl]-4-(tert.butoxycarbonyl)-N-tert.butyl-2(R or S)-piperazinecarboxamide as a mixture of diastereomers.
Quantity
0.395 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.413 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5.5 g of 3-(1-piperazinyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole, 4.8 g of nitrourea, and 80 ml of dimethylformamide was heated on a steam bath for 15 minutes. The reaction mixture was then poured into water and the resulting precipitate was collected, washed with water, and dried. The precipitate was purified on a Water's Model 500 Preparative High Pressure Liquid Chromatograph (2×) utilizing two silica gel columns and chloroform/methanol (5%) as the eluent. Concentration of the appropriate fractions yielded a solid which was recrystallized from acetonitrile to afford 2.3 g (37%) of 4-[1-(4-trifluoromethyl)phenyl)-1H-indazol-3-yl]-1-piperazine carboxamide, m.p. 138°-140°.
Name
3-(1-piperazinyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into a 3 liter, four necked round bottom flask fitted with mechanical stirring, dry nitrogen and a reflux condenser were charged 129.2 grams piperazine, 750 ml dichloromethane, 750 ml acetonitrile, and 6.1 grams dimethylaminopyridine. To this mixture was added portion-wise 222.2 g phthalic anhydride. Following the addition, the mixture was refluxed for 3 hours, at the end of which period no residual anhydride was present by infrared analysis. The solvent was decanted from the solid product precipitate.
Quantity
129.2 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
222.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
440
Citations
Q Sun, L Tafesse, K Islam, X Zhou, SF Victory… - Bioorganic & medicinal …, 2003 - Elsevier
… A series of 4-(2-pyridyl)piperazine-1-carboxamide analogues based on the lead compound 1 was synthesized and evaluated for VR1 antagonist activity in capsaicin-induced (CAP) and …
Number of citations: 66 www.sciencedirect.com
JG Cumming, JF Bower, D Waterson, A Faull… - Bioorganic & medicinal …, 2012 - Elsevier
… A novel N-aryl piperazine-1-carboxamide series of human CCR2 chemokine receptor antagonists was discovered. Early analogues were potent at CCR2 but also inhibited the hERG …
Number of citations: 20 www.sciencedirect.com
DS Babu, D Srinivasulu, VS Kotakadi - Chemistry of Heterocyclic …, 2015 - Springer
A series of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives was synthesized by cyclization of 5-bromo-2-…
Number of citations: 11 link.springer.com
BL Wang, YX Shi, SJ Zhang, Y Ma, HX Wang… - European journal of …, 2016 - Elsevier
… (21a-d) using anhydrous piperazine as a nucleophile and arylsulfonylcarbamate with 1: 2 molar ratio indicate that the product obtained was N-(arylsulfonyl)piperazine-1-carboxamide (…
Number of citations: 34 www.sciencedirect.com
I Kinoyama, N Taniguchi, E Kawaminami… - Chemical and …, 2005 - jstage.jst.go.jp
… phenyl)piperazine-1-carboxamide (34) A mixture of ()-4-(4-benzyl-2ethylpiperazin-1-yl)-2-(trifluoromethyl)benzonitrile (31, 650mg, 1.74mmol) and 10% Pd-C (65 mg) in MeOH (20 ml) …
Number of citations: 26 www.jstage.jst.go.jp
L Gao, M Li, T Meng, H Peng, X Xie, Y Zhang… - European journal of …, 2011 - Elsevier
We recently discovered and reported a novel series of benzhydrylpiperazine derivatives bearing an asymmetric carbon atom that are potent and selective hCB1 inverse agonists. In the …
Number of citations: 11 www.sciencedirect.com
J Korhonen, A Kuusisto, J van Bruchem, JZ Patel… - Bioorganic & Medicinal …, 2014 - Elsevier
The key hydrolytic enzymes of the endocannabinoid system, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), are potential targets for various therapeutic …
Number of citations: 28 www.sciencedirect.com
I Kinoyama, N Taniguchi, A Toyoshima… - Journal of medicinal …, 2006 - ACS Publications
… 2-methylpyridin-3-yl)piperazine-1-carboxamide (19). The title … 4-methylpyridin-3-yl)piperazine-1-carboxamide (20). The title … -3-yl)piperazine-1-carboxamide hydrochloride (21). The title …
Number of citations: 33 pubs.acs.org
GS Amato, A Manke, V Vasukuttan, RW Wiethe… - Bioorganic & medicinal …, 2018 - Elsevier
Antagonists of peripheral type 1 cannabinoid receptors (CB1) may have utility in the treatment of obesity, liver disease, metabolic syndrome and dyslipidemias. We have targeted …
Number of citations: 5 www.sciencedirect.com
D Wei, L Chen, X Yan, Y Li, J Li… - Journal of Chemical …, 2016 - journals.sagepub.com
… A scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide … After optimisation of the reaction conditions, N-(pyridin-4-yl)piperazine-1-carboxamide …
Number of citations: 1 journals.sagepub.com

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